Benzoxazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt is a chemical compound with the CAS Registry Number 70615-15-5. It is classified under the category of benzoxazolium salts, which are derivatives of benzoxazole containing a sulfonic acid group. This compound is notable for its unique structure and potential applications in various scientific fields.
Benzoxazolium, 2,5-dimethyl-3-(3-sulfopropyl)- is classified as an inner salt due to the presence of both cationic and anionic components within its molecular structure. It falls under the broader category of benzoxazolium compounds, which are known for their applications in organic synthesis and as intermediates in pharmaceuticals.
The synthesis of Benzoxazolium, 2,5-dimethyl-3-(3-sulfopropyl)- typically involves the reaction of 2,5-dimethylbenzoxazole with a sulfonic acid derivative. The process can be performed through various methods including:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the product. The use of solvents like dimethyl sulfoxide or water may facilitate the reaction process.
The molecular formula for Benzoxazolium, 2,5-dimethyl-3-(3-sulfopropyl)- is . Its structural representation includes a benzoxazole ring substituted with two methyl groups at positions 2 and 5, and a sulfopropyl group at position 3.
InChI=1S/C12H15NO4S/c1-9-4-5-12-11(8-9)13(10(2)17-12)6-3-7-18(14,15)16/h4-5,8H,3,6-7H2,1-2H3
ZKSJRECMNSQHIZ-UHFFFAOYSA-N
C(CCS(=O)(=O)[O-])[N+]=1C=2C(OC1C)=CC=C(C)C2
These identifiers provide insight into the compound's chemical structure and enable researchers to locate it in chemical databases.
Benzoxazolium salts can participate in various chemical reactions typical of quaternary ammonium compounds. Notable reactions include:
Reactions involving Benzoxazolium compounds often require specific conditions such as acidic or basic environments to promote desired pathways. Reaction kinetics can be influenced by solvent polarity and temperature.
The mechanism by which Benzoxazolium compounds exert their effects typically involves:
Studies on similar benzoxazolium compounds suggest potential antimicrobial and antifungal activities due to their ability to disrupt cellular membranes or inhibit enzyme functions.
Benzoxazolium, 2,5-dimethyl-3-(3-sulfopropyl)- is expected to exhibit:
Key chemical properties include:
Relevant analyses such as spectroscopic methods (NMR, IR) can provide further insights into its properties.
Benzoxazolium salts have several scientific uses:
Research continues to explore additional applications in materials science and organic synthesis based on their versatile chemistry .
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.:
CAS No.:
CAS No.: 63732-19-4